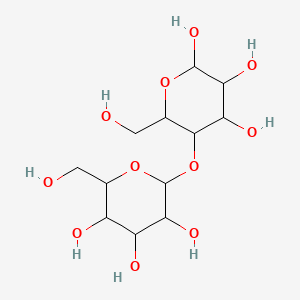

Cellobiose

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cellobiose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Starch, soluble | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cellobiose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cellobiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

cellobiose chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Cellobiose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a disaccharide composed of two β-glucose units, represents the fundamental repeating unit of cellulose, the most abundant biopolymer on Earth.[1] A thorough understanding of its chemical structure and bonding is paramount for advancements in biofuel production, enzyme engineering, and the development of diagnostics for gastrointestinal disorders.[1][2] This guide provides a detailed examination of the molecular architecture of this compound, focusing on the stereochemistry of the β(1→4) glycosidic bond that dictates its structural properties. We delve into the intricate network of covalent and non-covalent interactions, particularly the extensive intra- and intermolecular hydrogen bonds that govern its physical behavior and its role as a structural motif in cellulose.[3][4] Furthermore, this document outlines the key experimental methodologies, namely X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, used to elucidate its structure, providing insights into the causality behind these experimental choices and the foundational data they yield.

Introduction to this compound: The Building Block of Cellulose

This compound (4-O-β-D-glucopyranosyl-D-glucose) is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[2][5] It is derived from the partial hydrolysis of cellulose, a process that can be achieved through enzymatic action (cellulases) or acidic conditions.[3][6] While it is a key intermediate in the biological degradation of cellulose, it does not typically occur freely in nature.[2]

The significance of this compound lies in its unique structural linkage. Unlike its α-linked isomer, maltose, this compound's β(1→4) glycosidic bond confers significant chemical stability and resistance to hydrolysis by most enzymes.[1][7] This distinction is fundamental to the structural role of cellulose in plant cell walls and explains why humans cannot digest cellulose for energy.[7] Industrially, this compound is a critical molecule in the context of second-generation biofuels, where its inhibitory effect on cellulase enzymes presents a key challenge to overcome for efficient biomass conversion.[2] It also serves as a diagnostic indicator for conditions like Crohn's disease and malabsorption syndromes.[2]

The Molecular Architecture of this compound

The chemical behavior and biological function of this compound are direct consequences of its three-dimensional structure. This architecture is defined by its monosaccharide components, the nature of the glycosidic linkage, and the resulting conformational possibilities.

Monosaccharide Composition

This compound is a homodimer composed of two D-glucose molecules.[5] Both glucose units exist in their pyranose ring form, specifically as β-D-glucopyranose. Within the disaccharide, the two glucose residues are not identical in their chemical environment. One residue, known as the non-reducing end, has its anomeric carbon (C1) participating in the glycosidic bond. The other residue, the reducing end, possesses a free hemiacetal group at its anomeric carbon.[3][7] This hemiacetal allows the ring to open, exposing an aldehyde group that gives this compound its characteristic properties as a reducing sugar.[2][7]

The β(1→4) Glycosidic Bond

The defining feature of this compound is the β(1→4) glycosidic bond that links the two glucose units.[2] This covalent bond forms via a condensation reaction between the hydroxyl group on carbon 1 (C1) of the first glucose residue and the hydroxyl group on carbon 4 (C4) of the second glucose residue.[6][8] The "β" designation is critical; it indicates that the substituent at the anomeric carbon (C1) of the non-reducing glucose is on the same side of the ring as the CH₂OH group (C6), in an equatorial position. This stereochemistry results in a more linear and extended structure compared to the kinked structure of α(1→4) linked glucans like amylose.

Caption: Chemical structure of this compound highlighting the β(1→4) glycosidic bond.

Conformational Analysis

In both solid and solution states, the glucopyranose rings of this compound adopt a stable 'chair' conformation to minimize steric strain.[9] The relative orientation of the two rings across the glycosidic linkage is not fixed. Flexibility arises from rotations around the C1'-O and O-C4 bonds.[10] However, these rotations are significantly constrained by steric hindrance and, most importantly, by non-covalent interactions, particularly intramolecular hydrogen bonding. This results in a molecule with a bent and somewhat twisted conformation.[9]

The Intricate Network of Chemical Bonds

The properties of this compound are governed by a hierarchy of chemical bonds, from the strong covalent bonds forming the molecular backbone to the weaker, yet collectively powerful, hydrogen bonds that dictate its three-dimensional structure and interactions.

Covalent Framework

The molecule is held together by a robust framework of covalent bonds (C-C, C-O, C-H, O-H). The stability of the pyranose rings and the glycosidic ether linkage ensures that this compound is a chemically stable molecule under standard conditions, requiring specific enzymatic or harsh acidic environments for cleavage.[1][6]

Hydrogen Bonding: The Key to Supramolecular Structure

With eight free hydroxyl (OH) groups and two ring oxygen atoms, this compound has a high capacity for forming hydrogen bonds.[3] These interactions are critical in defining the molecule's conformation, solubility, and its behavior as the monomer unit of cellulose.

-

Intramolecular Hydrogen Bonds: A key feature of this compound's conformation is the presence of an intramolecular hydrogen bond between the hydroxyl group on C3 of the reducing ring and the ring oxygen (O5') of the non-reducing ring (O3-H···O5').[9][10][11] This bond has been confirmed by both computational predictions and experimental data from neutron diffraction and NMR studies.[10][11] It acts as a conformational lock, restricting the rotation around the glycosidic linkage and contributing to the molecule's relative rigidity. This interaction is thought to be a primary reason for the low solubility of cellulose in water.[10]

-

Intermolecular Hydrogen Bonds: In the solid (crystalline) state, this compound molecules are arranged in a highly ordered lattice stabilized by an extensive network of intermolecular hydrogen bonds.[9] Every hydroxyl group typically participates in this network, creating a strong, cohesive structure.[9] In aqueous solution, these intermolecular hydrogen bonds are disrupted and replaced by hydrogen bonds with water molecules. However, studies show that even in concentrated solutions, direct hydrogen bonding between this compound molecules is very limited, with hydration being the dominant interaction.[10][12]

Caption: Hydrogen bonding network in and around this compound.

Elucidating the Structure: Methodologies and Insights

The detailed structural understanding of this compound is the result of applying powerful analytical techniques. The choice between methods often depends on the desired state of matter (solid vs. solution) and the specific structural questions being asked.

X-ray Crystallography

-

Principle and Rationale: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14] By measuring the diffraction pattern of X-rays passing through a crystal, one can calculate the electron density map of the molecule and thereby build an atomic model. This technique was chosen for this compound to obtain an unambiguous, high-resolution picture of its solid-state conformation and the specific geometry of its intermolecular interactions.[9]

-

Key Findings for this compound: Crystallographic studies have definitively confirmed the β(1→4) linkage, the 'chair' conformation of the glucopyranose residues, and the "bent" or "twisted" relative orientation of the two rings.[9] Crucially, these studies provided the first direct evidence of the extensive intermolecular hydrogen-bonding scheme in the crystal lattice and the precise geometry of the intramolecular O3-H···O5' hydrogen bond.[9]

-

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-purity this compound is dissolved in a suitable solvent (e.g., aqueous ethanol) and allowed to slowly evaporate, promoting the formation of single, diffraction-quality crystals.

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to reduce thermal vibration and then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group.[9] The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final structure with high precision.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle and Rationale: NMR spectroscopy probes the local magnetic fields around atomic nuclei (primarily ¹H and ¹³C).[15] It provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule in solution. For this compound, NMR is indispensable for confirming the structure in a physiologically relevant aqueous environment and for studying its dynamic behavior, which is averaged out in a static crystal structure.[11][16]

-

Key Findings for this compound: ¹H NMR spectroscopy can resolve the signals for the α- and β-anomers of the reducing glucose unit in solution.[17] 2D NMR techniques (like COSY and HMBC) confirm the C1-O-C4 linkage and the complete assignment of all proton and carbon signals.[16] Nuclear Overhauser Effect (NOE) experiments provide through-space distance information, which helps to define the preferred conformation around the glycosidic bond and supports the existence of the intramolecular hydrogen bond in solution.[11]

-

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to avoid a large solvent signal in the ¹H spectrum. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. A standard 1D proton spectrum is acquired to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR Acquisition: A 1D carbon spectrum is acquired to identify the number of unique carbon environments. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: A suite of 2D experiments is performed:

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons), allowing for the tracing of the carbon backbone within each glucose ring.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucially used to establish the C1'-H1' to C4 correlation across the glycosidic bond.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing key data on the 3D conformation.

-

-

Data Analysis: The spectra are processed and analyzed to assign all signals and interpret the structural and conformational data.

-

Sources

- 1. fiveable.me [fiveable.me]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. biologyonline.com [biologyonline.com]

- 6. youtube.com [youtube.com]

- 7. This compound, What is this compound? About its Science, Chemistry and Structure [3dchem.com]

- 8. The this compound molecule in 3-D [biotopics.co.uk]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.plos.org [journals.plos.org]

- 11. Structural evidence for inter-residue hydrogen bonding observed for this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. How crystalline is my cellulose specimen? Probing the limits of x-ray diffraction :: BioResources [bioresources.cnr.ncsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. NMR spectroscopic studies of this compound solvation in EmimAc aimed to understand the dissolution mechanism of cellulose in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Direct 1H NMR evidence for conversion of beta-D-cellobiose to cellobionolactone by this compound dehydrogenase from Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cellobiose

Abstract

Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, serves as a fundamental model compound in biomass conversion research and holds significant potential in various industrial and pharmaceutical applications. Comprising two β-D-glucose units linked by a β(1→4) glycosidic bond, its physical and chemical characteristics are pivotal to understanding cellulose degradation, designing efficient biofuel production processes, and developing novel drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We delve into its structural features, solubility profiles, thermal behavior, and key chemical reactions, supported by experimental data and established protocols.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₂₂O₁₁, is the primary repeating unit of cellulose, the most abundant organic polymer on Earth.[1] Its structure consists of two glucose molecules joined by a β(1→4) glycosidic linkage.[2][3] While it does not occur freely in nature in large quantities, it is a critical intermediate in the enzymatic and acidic hydrolysis of cellulosic biomass.[1][4] Understanding the properties of this compound is paramount for overcoming challenges in the bio-refining industry, particularly the inhibition of cellulase enzymes during the conversion of biomass to glucose for biofuel production.[1]

Furthermore, this compound is utilized as a diagnostic carbohydrate for assessing intestinal permeability in conditions like Crohn's disease and malabsorption syndrome.[1][5] Its recent GRAS (Generally Recognized as Safe) status for use as a substitute for sucrose or lactose in powdered formulas for young children highlights its growing importance in the food and pharmaceutical industries.[1] This guide aims to provide a detailed, field-proven perspective on the essential properties of this versatile disaccharide.

Molecular Structure and Stereochemistry

The defining feature of this compound is the β(1→4) glycosidic bond connecting two D-glucose units. This linkage dictates the overall conformation and reactivity of the molecule. One glucose unit possesses a hemiacetal group at the anomeric carbon (C1), rendering this compound a reducing sugar.[1][2][6] This is a crucial distinction from its α(1→4) linked isomer, maltose, and the non-reducing disaccharide, sucrose.[2][7]

The molecule is not planar; the two glucopyranose rings, which adopt a 'chair' conformation, are twisted relative to one another.[4] The structure is stabilized by strong inter- and intramolecular hydrogen bonds, stemming from its eight free hydroxyl (OH) groups, one acetal linkage, and one hemiacetal linkage.[5] An internal hydrogen bond between O3'-H and O5 is a key feature of its conformation in the crystal state.[4]

Caption: Chemical structure of β-Cellobiose.

Physical Properties

The physical properties of this compound are largely dictated by its extensive hydrogen-bonding network. These properties are critical for its handling, processing, and application in various fields.

General Characteristics

This compound is typically a white to off-white, odorless, hard crystalline powder.[5][8] Its stability under normal temperature and pressure makes it a reliable standard in laboratory settings.[8][9]

Quantitative Physical Data

A summary of key quantitative physical properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][3] |

| Molar Mass | 342.30 g/mol | [1][3][8] |

| Density | 1.768 g/mL | [5] |

| Melting Point | 203.5 °C (decomposes) to 235 °C | [5][10] |

| Specific Optical Rotation [α]D | Varies with anomer and equilibrium | [11][12][13] |

Note: The melting point can vary depending on the crystalline form and heating rate, often involving decomposition.

Solubility Profile

The solubility of this compound is a critical parameter for its use in aqueous and non-aqueous systems, particularly in biofuel production where solvent choice can significantly impact reaction efficiency.

-

Water : this compound is soluble in water.[2] Reported values include 12 g/100 mL and 111.0 mg/mL at 15 °C.[5][14] The numerous hydroxyl groups allow for strong hydrogen bonding with water molecules.[8]

-

Organic Solvents : It is very slightly soluble in alcohol and practically insoluble in nonpolar solvents like ether and chloroform.[5] Studies have shown that hydrogen bond acceptor solvents are the most effective organic solvents for this compound, with solubility exceeding 100 g/L in some cases.[15] In contrast, solubility in hydrocarbon solvents is extremely low (<0.001 g L–1).[15] Good solvents for this compound are often characterized by high polarizability and low molar volume.[16]

Crystalline Structure

X-ray diffraction studies have confirmed that β-cellobiose crystallizes in the monoclinic system with the space group P2₁.[4] The crystal structure reveals a "bent" conformation where the glucose residues are twisted relative to one another.[4] This conformation is of significant interest as it provides insights into the probable structure of cellulose II, a regenerated form of cellulose.[4] All hydroxyl groups in the crystal are involved in a complex hydrogen-bonding scheme, contributing to the stability of the crystal lattice.[4][17]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two key functional features: the β(1→4) glycosidic bond and the hemiacetal group at the reducing end.

Hydrolysis of the Glycosidic Bond

The cleavage of the β(1→4) glycosidic bond to yield two molecules of glucose is the most significant reaction of this compound. This can be achieved through several methods.

This is the biologically relevant pathway for cellulose degradation. The enzyme cellulase breaks down cellulose into smaller fragments like this compound.[2] Subsequently, β-glucosidases specifically hydrolyze this compound into glucose.[18] This two-step process is fundamental to biofuel production.[18] The kinetics of enzymatic hydrolysis are complex; for instance, glucose can act as an activator at low concentrations but a strong inhibitor at higher concentrations for the cellobiase from Trichoderma viride.[19]

Caption: Enzymatic Hydrolysis Pathway.

This compound can be hydrolyzed using acids, such as dilute sulfuric acid.[5][20] The reaction rate is directly proportional to the acid concentration at pH 2-3.[20] The activation energy for this process has been reported to be around 133 kJ/mol.[20] Studies using various carboxylic acids have shown that their catalytic activity is proportional to the H+ concentration, with maleic acid demonstrating high efficacy.[21][22]

Under high temperature and pressure, this compound decomposes in water via two primary pathways: hydrolysis of the glycosidic bond and pyrolysis (retro-aldol condensation) of the reducing end.[23][24] Increasing pressure in the supercritical region enhances the selectivity towards hydrolysis, from 85% to 95%.[23] The hydrolysis mechanism is suggested to involve a nucleophilic attack by a water molecule on the glycosidic carbon atom.[24][25]

Reducing Sugar Properties

Due to the presence of a hemiacetal at the anomeric carbon of one glucose unit, this compound is classified as a reducing sugar.[1][5] This means it can exist in an open-chain form containing a free aldehyde group.[2] This property allows this compound to be oxidized by reagents such as Tollen's reagent or Benedict's solution, a characteristic that distinguishes it from non-reducing sugars like sucrose and trehalose.[6]

Other Reactions

-

Retro-Aldol Condensation : In subcritical and supercritical water, this compound can undergo retro-aldol condensation at the reducing end, yielding products like glucosyl-erythrose and glycolaldehyde.[25][26]

-

Acetylation : Treatment of this compound with acetic anhydride and sulfuric acid yields this compound octaacetate.[5] In this derivative, the hydrogen bond donor capacity of the hydroxyl groups is eliminated, making it soluble in nonpolar organic solvents.[5]

-

Enzymatic Substrate : Beyond hydrolysis, this compound serves as a substrate for other enzymes, such as this compound phosphorylase and dehydrogenase, which are involved in microbial metabolic pathways.[1]

Experimental Protocols: Characterization of this compound

To ensure the identity and purity of this compound for research and development, several standard analytical techniques are employed.

Protocol: Determination of Melting Point

Objective: To determine the melting point of a this compound sample as an indicator of purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Apparatus: Use a calibrated melting point apparatus (e.g., capillary tube method).

-

Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Heating: Place the capillary tube in the heating block of the apparatus. Heat at a moderate rate (e.g., 10-20 °C/min) until the temperature is about 20 °C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). Note any decomposition (charring).

-

Reporting: Report the melting range. For pure this compound, this is expected in the range of 203-235 °C, often with decomposition.[5][10]

Protocol: Measurement of Specific Optical Rotation

Objective: To measure the specific optical rotation, a characteristic property of chiral molecules like this compound.

Methodology:

-

Solution Preparation: Accurately weigh a known mass of this compound (e.g., 1.0 g) and dissolve it in a precise volume of distilled water (e.g., 25 mL) in a volumetric flask.

-

Equilibration: Allow the solution to stand for at least 48 hours to reach mutarotational equilibrium.[13]

-

Apparatus: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Calibration: Calibrate the instrument with a blank (distilled water).

-

Measurement: Fill the polarimeter tube (of a known path length, e.g., 1 dm) with the this compound solution, ensuring no air bubbles are present.

-

Observation: Measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

-

Reporting: Report the specific rotation along with the temperature and wavelength used.

Conclusion

This compound represents more than just a simple disaccharide; it is a cornerstone for research in carbohydrate chemistry, biofuel development, and human health diagnostics. Its physical properties, governed by an extensive hydrogen-bonding network, dictate its solubility and crystalline nature, while its chemical reactivity, centered on the β(1→4) glycosidic bond and reducing end, defines its role in cellulose degradation and chemical synthesis. The detailed understanding and protocols presented in this guide are intended to equip researchers and professionals with the foundational knowledge required to effectively utilize and study this compound in their respective fields, fostering innovation and advancing scientific discovery.

References

-

Biology Online. (2021, July 23). This compound Definition and Examples. Retrieved from [Link][2]

-

Cheméo. (n.d.). This compound (CAS 13299-27-9) - Chemical & Physical Properties. Retrieved from [Link][27]

-

Gusakov, A. V., Sinitsyn, A. P., & Klyosov, A. A. (1985). Kinetics of this compound hydrolysis using cellobiase composites from Trichoderma reesei and Aspergillus niger. Biotechnology and Bioengineering, 27(4), 463-470. Retrieved from [Link][28]

-

Bobleter, O., Schwald, W., Concin, R., & Binder, H. (n.d.). Hydrolysis of this compound in Dilute Sulpuric Acid and Under Hydrothermal Conditions. Journal of Carbohydrate Chemistry. Retrieved from [Link][20]

-

Jacobson, R. A., Wunderlich, J. A., & Lipscomb, W. N. (1961). The crystal and molecular structure of this compound. Acta Crystallographica, 14(6), 598-607. Retrieved from [Link][4]

-

Heng, J. O., Pappa, G. D., & Timko, M. T. (2021). This compound as a Model Carbohydrate for Predicting Solubilities in Nonaqueous Solvents. Industrial & Engineering Chemistry Research, 60(4), 1837-1846. Retrieved from [Link][15]

-

Adschiri, T., Hirose, S., Malaluan, R., & Arai, K. (1998). Mechanism and Kinetics of this compound Decomposition in Sub- and Supercritical Water. Industrial & Engineering Chemistry Research, 37(7), 2634-2638. Retrieved from [Link][23]

-

Kabyemela, B. M., Adschiri, T., Malaluan, R. M., & Arai, K. (1999). Kinetics and Mechanism of this compound Hydrolysis and Retro-Aldol Condensation in Subcritical and Supercritical Water. Industrial & Engineering Chemistry Research, 38(8), 2888-2895. Retrieved from [Link][24][26]

-

Heng, J. O. (2020). Model Analysis of this compound Solubility in Organic Solvents and Water. Worcester Polytechnic Institute. Retrieved from [Link][16]

-

Kalenius, E., et al. (2008). Crystalline b-cellobiose in its neat crystal structure (CELLOB04). ResearchGate. Retrieved from [Link][17]

-

Zhu, C., et al. (2015). Production of this compound by enzymatic hydrolysis: removal of beta-glucosidase from cellulase by affinity precipitation using chitosan. Biotechnology and Bioengineering, 41(4), 405-410. Retrieved from [Link][29]

-

Wang, Y., et al. (2021). Real-Time Measurement of this compound and Glucose Formation during Enzymatic Biomass Hydrolysis. Analytical Chemistry, 93(22), 7865-7872. Retrieved from [Link][18]

-

Biochemistry & Bioinformatics ONLINE. (2017, November 28). This compound Disaccharide | Biochemistry lecture [Video]. YouTube. Retrieved from [Link][30]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10712, D-Cellobiose. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439178, this compound. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Kinetics and Mechanism of this compound Hydrolysis and Retro-Aldol Condensation in Subcritical and Supercritical Water. Retrieved from [Link][25]

-

Kim, Y., et al. (2009). Characterization of acid catalytic domains for cellulose hydrolysis and glucose degradation. Biotechnology and Bioengineering, 102(5), 1358-1366. Retrieved from [Link][21]

-

Maguire, R. J. (1977). Kinetics of the hydrolysis of this compound and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride. Canadian Journal of Biochemistry, 55(1), 19-26. Retrieved from [Link][19]

-

LibreTexts Chemistry. (2021, August 15). 22.16: Disaccharides. Retrieved from [Link][6]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link][8]

-

Stevens, E. S., & Sathyanarayana, B. K. (1989). Potential-energy surfaces of this compound and maltose in aqueous solution: a new treatment of disaccharide optical rotation. Journal of the American Chemical Society, 111(12), 4149-4154. Retrieved from [Link][11][12]

-

Amarasekara, A. S., & Wiredu, B. (2019). Hydrolysis and interactions of d-cellobiose with polycarboxylic acids. Carbohydrate Research, 475, 34-38. Retrieved from [Link][22]

-

Shiraishi, H., Yamaoka, N., Matsuda, K., & Tuzimura, K. (1971). The Assignment of Anomeric Configuration of Glucobioses by Optical Rotatory Dispersion. Agricultural and Biological Chemistry, 35(9), 1463-1464. Retrieved from [Link][13]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. biologyonline.com [biologyonline.com]

- 3. This compound | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3dchem.com [3dchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. D-(+)-Cellobiose(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Etd | Model Analysis of this compound Solubility in Organic Solvents and Water | ID: cc08hj43x | Digital WPI [digital.wpi.edu]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Kinetics of the hydrolysis of this compound and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Characterization of acid catalytic domains for cellulose hydrolysis and glucose degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hydrolysis and interactions of d-cellobiose with polycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lib3.dss.go.th [lib3.dss.go.th]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. This compound (CAS 13299-27-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 28. Kinetics of this compound hydrolysis using cellobiase composites from Ttrichoderma reesei and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Production of this compound by enzymatic hydrolysis: removal of beta-glucosidase from cellulase by affinity precipitation using chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and Isolation of Cellobiose

This guide provides a comprehensive overview of the discovery, isolation, and purification of cellobiose, a disaccharide of significant interest in biofuel research, food science, and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, the evolution of isolation methodologies, and detailed protocols for both classical and modern techniques.

Introduction: The Significance of this compound

This compound is a disaccharide composed of two β-D-glucose molecules linked by a β(1→4) glycosidic bond.[1] It is the fundamental repeating unit of cellulose, the most abundant organic polymer on Earth.[1][2] While not found freely in nature in significant quantities, this compound is a critical intermediate in the enzymatic degradation of cellulosic biomass.[1] Its isolation and study have been pivotal in understanding the structure of cellulose and the mechanisms of its breakdown. In recent years, this compound has gained prominence as a functional food ingredient, a precursor for specialty chemicals, and a key molecule in the development of second-generation biofuels.[3]

Part 1: The Historical Journey - Discovery and Early Isolation

The story of this compound is intrinsically linked to the study of cellulose itself. After Anselme Payen's discovery of cellulose in 1838, chemists endeavored to break down this resilient polymer to understand its constituent parts.[2]

The Dawn of a New Disaccharide: Acetolysis of Cellulose

The first successful isolation of a well-defined disaccharide from cellulose was achieved through a chemical process known as acetolysis. This method involves the degradation of cellulose using a mixture of acetic anhydride and a strong acid, typically sulfuric acid.[4] This reaction cleaves the long cellulose chains and simultaneously acetylates the hydroxyl groups of the resulting sugar fragments. The key product of this reaction is not this compound itself, but its fully acetylated derivative, This compound octaacetate .[4]

The discovery of this process is credited to French chemist Antoine-Paul-Nicolas Franchimont in the late 19th century.[5] His work, further refined by others, laid the foundation for the chemical production of this compound for decades to come.[5] The isolation of this compound octaacetate was a significant breakthrough, as it provided a stable, crystalline derivative that could be purified and subsequently converted to this compound.

From Acetate to Free Sugar: The Saponification Step

To obtain free this compound from its octaacetate derivative, a deacetylation reaction is necessary. The classical method for this is Zemplén saponification , which involves treating the this compound octaacetate with a catalytic amount of sodium methoxide in methanol. This process efficiently removes the acetyl groups, yielding crystalline this compound.

The historical two-step process of acetolysis followed by saponification, while effective, was often lengthy and involved harsh reagents. The yields were also variable, prompting further research into more direct and efficient isolation methods.

Part 2: Evolution of Isolation and Purification Methodologies

The 20th century witnessed a shift from purely chemical degradation to more specific and milder enzymatic methods, alongside the development of advanced analytical and purification techniques.

The Advent of Enzymatic Hydrolysis

The discovery and characterization of cellulases, enzymes that specifically hydrolyze the β(1→4) glycosidic bonds in cellulose, revolutionized the production of this compound.[6] Cellulases are complex enzyme systems, typically comprising endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.[7]

-

Endoglucanases randomly cleave internal bonds in the cellulose chain, creating new chain ends.

-

Exoglucanases (Cellobiohydrolases) act on these newly created chain ends, releasing this compound as the primary product.[8]

-

β-Glucosidases further hydrolyze this compound into two molecules of glucose.[7]

For the selective production of this compound, it is crucial to control the activity of β-glucosidases, as their presence leads to the further breakdown of the desired product.[9] This can be achieved through several strategies:

-

Using cellulase preparations with low β-glucosidase activity.

-

Removing β-glucosidases from the cellulase mixture , for instance, by affinity precipitation with chitosan.[9]

-

Inhibiting β-glucosidase activity with specific inhibitors.

-

Continuously removing this compound from the reaction mixture to prevent its hydrolysis.[8]

Enzymatic hydrolysis offers several advantages over acid hydrolysis, including higher specificity, milder reaction conditions, and the avoidance of harsh chemicals.[4]

Modern Purification Techniques

The purification of this compound from complex hydrolysates has been significantly enhanced by the development of modern chromatographic techniques. These methods allow for the efficient separation of this compound from monosaccharides, other oligosaccharides, and residual starting materials.

-

Ion-exchange chromatography and gel filtration chromatography are commonly employed for the purification of this compound and related enzymes like this compound dehydrogenase.[10]

-

High-performance liquid chromatography (HPLC) is a powerful analytical tool for quantifying this compound and other sugars in a mixture and can also be used for preparative scale purification.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for both the classical chemical isolation of this compound and a modern enzymatic approach.

Protocol 1: Classical Isolation of this compound via Acetolysis of Cellulose

This protocol is based on the well-established method of producing this compound octaacetate followed by saponification.[5]

Step 1: Preparation of this compound Octaacetate

-

Reagents and Materials:

-

Absorbent cotton or filter paper (as a source of pure cellulose)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Methanol

-

Chloroform

-

Activated carbon (e.g., Norite)

-

Large glass-stoppered bottle

-

Ice bath

-

Water bath

-

Büchner funnel and flask

-

-

Procedure:

-

In a 1-liter wide-mouthed, glass-stoppered bottle, cool 400 mL of acetic anhydride to below 10°C in an ice bath.

-

Carefully add 36 mL of concentrated sulfuric acid while stirring.

-

Immediately add 20 g of absorbent cotton to the mixture and stir vigorously with a heavy glass rod.

-

Warm the mixture in a water bath to 45°C, then remove and continue stirring, ensuring the temperature does not exceed 55°C (use a water bath for cooling if necessary).

-

Once the mixture thins (approximately 20 minutes), cool to 50°C and add another 20 g of cotton. Repeat this process until a total of 100 g of cotton has been added.

-

After the final addition, continue stirring until the mixture is thin, then stopper the bottle and heat at 50°C for 1 hour.

-

Transfer the stoppered bottle to an oven and maintain at 35°C for 7 days. Crystallization of α-cellobiose octaacetate should begin within a few days.

-

After 7 days, pour the semi-crystalline mass into 2 liters of cold water with vigorous stirring. The initially flocculent precipitate will become crystalline.

-

Collect the crystals on a Büchner funnel, wash thoroughly with cold water until free of acid, and drain well.

-

Triturate the moist product with 250 mL of warm methanol, cool to room temperature, and collect the undissolved solid on a Büchner funnel. Wash with three 50 mL portions of methanol and dry at 40°C.

-

For further purification, dissolve the crude product in 300 mL of chloroform, filter through a pad of activated carbon, and concentrate the filtrate under reduced pressure until crystallization begins.

-

Redissolve the crystals by warming and pour the solution into 750 mL of warm methanol to induce crystallization.

-

Cool the mixture to 0°C, collect the crystalline α-cellobiose octaacetate, wash with methanol, and dry.

-

Step 2: Saponification to this compound

-

Reagents and Materials:

-

α-Cellobiose octaacetate

-

Absolute methanol

-

Sodium methoxide solution (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

Dissolve the purified α-cellobiose octaacetate in absolute methanol in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide solution.

-

Allow the reaction to proceed at room temperature or with gentle warming. The deacetylation can be monitored by thin-layer chromatography.

-

Once the reaction is complete, the this compound will precipitate out of the methanolic solution.

-

Collect the crystalline this compound by filtration, wash with cold methanol, and dry.

-

Protocol 2: Modern Enzymatic Production and Purification of this compound

This protocol outlines a general procedure for producing this compound from cellulose using a commercial cellulase preparation, followed by purification.

Step 1: Enzymatic Hydrolysis of Cellulose

-

Reagents and Materials:

-

Microcrystalline cellulose (e.g., Avicel)

-

Commercial cellulase preparation (low in β-glucosidase activity)

-

Citrate or acetate buffer (pH 4.5-5.0)

-

Incubator shaker

-

Centrifuge

-

-

Procedure:

-

Prepare a suspension of microcrystalline cellulose (e.g., 5% w/v) in the appropriate buffer in a flask.

-

Add the commercial cellulase preparation to the cellulose suspension. The enzyme loading will depend on the specific activity of the preparation and should be optimized.

-

Incubate the mixture in a shaker at a controlled temperature (typically 45-50°C) for a defined period (e.g., 24-72 hours).

-

Periodically, take samples to monitor the production of this compound and glucose using HPLC.

-

After the desired hydrolysis time, terminate the reaction by heating the mixture to inactivate the enzymes (e.g., 100°C for 10 minutes).

-

Separate the solid, unreacted cellulose from the liquid hydrolysate by centrifugation.

-

Step 2: Purification of this compound by Chromatography

-

Reagents and Materials:

-

Cellulose hydrolysate

-

Chromatography column (e.g., ion-exchange or gel filtration)

-

Appropriate buffers for chromatography

-

Fraction collector

-

HPLC for analysis

-

-

Procedure:

-

Concentrate the cellulose hydrolysate if necessary.

-

Load the concentrated hydrolysate onto a pre-equilibrated chromatography column.

-

Elute the column with the appropriate buffer, collecting fractions using a fraction collector.

-

Analyze the collected fractions for the presence of this compound and other sugars using HPLC.

-

Pool the fractions containing pure this compound.

-

Lyophilize or crystallize the pooled fractions to obtain pure, solid this compound.

-

Part 4: Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Classical Acetolysis Method | Modern Enzymatic Method |

| Starting Material | Pure Cellulose (Cotton/Filter Paper) | Microcrystalline Cellulose |

| Key Reagents | Acetic Anhydride, Sulfuric Acid | Cellulase Enzymes, Buffer |

| Intermediate Product | This compound Octaacetate | - |

| Reaction Conditions | High acid concentration, moderate temp. | Mild pH and temperature |

| Typical Yield | 35-40% (as octaacetate)[5] | Variable, depends on enzyme and conditions |

| Purity of Final Product | High after recrystallization | High after chromatographic purification |

| Key Advantages | Well-established, yields crystalline derivative | High specificity, mild conditions |

| Key Disadvantages | Harsh reagents, long reaction time | Enzyme cost, potential for glucose byproduct |

Experimental Workflow Diagrams

Caption: Classical chemical isolation of this compound via acetolysis.

Caption: Modern enzymatic production and purification of this compound.

Conclusion

The journey of this compound from its initial discovery as a derivative of cellulose to its modern production using sophisticated enzymatic and purification techniques highlights the significant advancements in carbohydrate chemistry and biotechnology. The classical acetolysis method, though historically important, has largely been superseded by more efficient and sustainable enzymatic processes. Understanding the principles behind both historical and modern isolation methods provides researchers with a valuable perspective on the challenges and innovations in the field of carbohydrate science. This knowledge is crucial for the continued development of this compound-based products and technologies.

References

-

Franchimont, A. P. N. (as cited in) Braun, G. (1943). α-Cellobiose Octaacetate. Organic Syntheses, Coll. Vol. 2, p.124.

-

Braun, G. (1943). α-Cellobiose Octaacetate. Organic Syntheses, Coll. Vol. 2, 124.

-

Wikipedia. (n.d.). This compound.

-

Slideshare. (n.d.). Cellulose and this compound.

-

3DChem.com. (1996). This compound (Molecule of the Month for December 1996).

-

ResearchGate. (n.d.). Structure and numbering of this compound.

-

Kremer, W., & Ruckdeschel, A. (n.d.). This compound dehydrogenase - a novel hemoflavoenzyme from the lignocellulose-degrading basidiomycete phanerochaete chrysosporium.

-

Hudson, C. S., & Johnson, J. M. (1927). A NOTE CONCERNING A NEW METHOD FOR THE PRODUCTION OF this compound FROM this compound OCTA-ACETATE. Journal of the American Chemical Society, 49(11), 2889-2890.

-

Google Patents. (n.d.). Process for preparing α-D-cellobiose octaacetate.

-

PubMed. (2009). Mass spectrometric study of glucose and this compound produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings.

-

Vanderghem, C., Boquel, P., Blecker, C., & Paquot, M. (2010). A multistage process to enhance this compound production from cellulosic materials. Applied biochemistry and biotechnology, 160(8), 2300–2307.

-